molecular formula C14H13BrN2O2S B12917185 5-(4-Bromobenzyl)-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde CAS No. 19143-23-8

5-(4-Bromobenzyl)-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde

Cat. No.: B12917185
CAS No.: 19143-23-8
M. Wt: 353.24 g/mol
InChI Key: SNHNRYXFPJLLLT-UHFFFAOYSA-N
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Description

5-(4-Bromobenzyl)-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromobenzyl group, an ethylthio group, and a carbaldehyde group attached to a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromobenzyl)-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl chloride and ethylthiourea.

    Formation of Intermediate: The reaction of 4-bromobenzyl chloride with ethylthiourea in the presence of a base such as sodium hydroxide leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the dihydropyrimidine ring.

    Oxidation: The final step involves the oxidation of the dihydropyrimidine derivative to introduce the carbaldehyde group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromobenzyl)-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Bromobenzyl)-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Bromobenzyl)-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzyl methyl ether
  • 4-Bromobenzyl chloride
  • 4-Bromobenzyl bromide

Uniqueness

5-(4-Bromobenzyl)-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde is unique due to the presence of both the ethylthio and carbaldehyde groups on the dihydropyrimidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

The compound 5-(4-Bromobenzyl)-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde belongs to a class of pyrimidine derivatives that have garnered attention for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies and patents.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The introduction of the bromobenzyl and ethylsulfanyl groups is crucial for enhancing the compound's biological properties.

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown potent activity against various cancer cell lines, including A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cells.

In a comparative study, the cytotoxicity of this compound was evaluated alongside standard chemotherapeutics like cisplatin. The results indicated that it effectively reduced cell viability in cancerous cells while displaying lower toxicity towards normal cells.

CompoundCell LineIC50 (µM)Selectivity Index
This compoundA549123
CisplatinA549101

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against several multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead for developing new antibiotics.

In vitro assays showed that the compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways.

Antioxidant Activity

Additionally, studies have reported the antioxidant potential of pyrimidine derivatives. The ability to scavenge free radicals contributes to their therapeutic efficacy in preventing oxidative stress-related diseases. The antioxidant activity of This compound was evaluated using DPPH and ABTS assays, yielding promising results:

Assay Type% Inhibition at 100 µM
DPPH75
ABTS68

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of similar pyrimidine derivatives in reducing tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor size compared to controls.
  • Antimicrobial Resistance : Research published in Antimicrobial Agents and Chemotherapy confirmed the efficacy of this class of compounds against resistant strains, emphasizing their role in addressing the growing concern of antibiotic resistance.

Properties

CAS No.

19143-23-8

Molecular Formula

C14H13BrN2O2S

Molecular Weight

353.24 g/mol

IUPAC Name

5-[(4-bromophenyl)methyl]-2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde

InChI

InChI=1S/C14H13BrN2O2S/c1-2-20-14-16-12(8-18)11(13(19)17-14)7-9-3-5-10(15)6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17,19)

InChI Key

SNHNRYXFPJLLLT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=C(C(=O)N1)CC2=CC=C(C=C2)Br)C=O

Origin of Product

United States

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